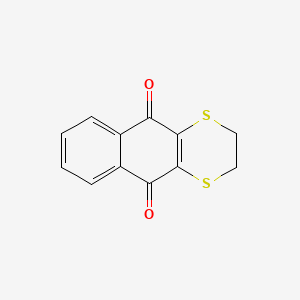

2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione

Vue d'ensemble

Description

Synthesis Analysis

2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione has been synthesized through various methods. A notable approach is the one-step synthesis using photoaddition of photogenerated 2-mercapto-1,4-naphthoquinone with alkenes. Another synthesis method involves the photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes.Molecular Structure Analysis

The molecular formula of this compound is C12H8O2S2 . The average mass is 248.32 Da .Applications De Recherche Scientifique

Synthesis Techniques

2,3-Dihydronaphtho[2,3-b]thiophene-4,9-diones, a class of compounds including 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione, have been synthesized through various methods. A notable approach is the one-step synthesis using photoaddition of photogenerated 2-mercapto-1,4-naphthoquinone with alkenes, resulting in yields ranging from 6-41% (Suginome et al., 1993). Another synthesis method involves the photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes, yielding 2,3-dihydronaphtho[2,3-b]furan-4,9-diones in 41-83% yields (Kobayashi et al., 1991).

Spectrochemical Properties

The electronic absorption and fluorescence properties of derivatives of 2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione have been studied. These compounds exhibit variations from the characteristic electronic absorption spectra of the naphthalene moiety and demonstrate interesting fluorescence properties (Krishnamurthy & Reddy, 2006).

Chemical Transformations

The chemical reactivity and transformation potential of these compounds have been explored in various studies. For instance, 2,3-dihydronaphtho[2,3-b]thiophene-4,9-diones have been used in the synthesis of naphtho[2,3-C]pyrroles, demonstrating the compounds' versatility in organic synthesis (Marecki & Butke, 1983). Additionally, acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione have been studied for their cytotoxicity and topoisomerase II inhibitory activity, indicating potential medicinal applications (Gomez-Monterrey et al., 2011).

Applications in Synthesis of Bioactive Compounds

Several studies have focused on the synthesis of bioactive compounds using derivatives of 2,3-dihydronaphtho[2,3-b]thiophene. For example, a method for synthesizing 3,4-dihydro-2 H-naphtho[2,3- b][1,4]oxazine-5,10-diones and related compounds via copper-catalyzed intramolecular coupling has been developed, showcasing the potential for creating compounds with activity against lung cancer cells (You et al., 2018).

Electrochemical and Cytotoxicity Studies

The electrochemical behavior and cytotoxic activity of 3-thio-substituted derivatives of nor-beta-lapachones, including variants of 2,3-dihydronaphtho[2,3-b]thiophene, have been investigated. These studies offer insights into the relationship between electrochemical properties and cytotoxicity, implying potential applications in cancer therapy (Paiva et al., 2019).

Propriétés

IUPAC Name |

2,3-dihydrobenzo[g][1,4]benzodithiine-5,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2S2/c13-9-7-3-1-2-4-8(7)10(14)12-11(9)15-5-6-16-12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQJELKILULDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145236 | |

| Record name | 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10251-80-6 | |

| Record name | 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010251806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRONAPHTHO(2,3-B)(1,4)DITHIINE-5,10-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5FY78YHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045086.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one](/img/structure/B3045087.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045088.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045089.png)

![4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3045104.png)